1-(4-Ethoxy-3-methoxyphenyl)ethanol
Overview
Description
1-(4-Ethoxy-3-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalytic Production
1-(4-Ethoxy-3-methoxyphenyl)ethanol has significant applications in biocatalysis. Kavi et al. (2021) studied its enantiopure form in the production of drug intermediates. The biocatalytic production using Lactobacillus senmaizuke achieved over 99% conversion and enantiomeric excess, demonstrating its potential in synthesizing antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl indoles (Kavi, Özdemir, Dertli, & Şahin, 2021).
Electrochemical Interactions
The compound's electrochemical properties are studied in ethanol-acetonitrile solutions. Caram et al. (1994) explored its interactions with metal cations, measuring equilibrium constants and proposing a complete electroreduction mechanism. This research indicates potential applications in electrochemistry and material sciences (Caram, Mirífico, & Vasini, 1994).
Chemical Synthesis and Reactions
This compound is also crucial in various chemical synthesis processes. For instance, Sonoda et al. (1976) studied its role in solvolytic reactions, leading to the exclusive formation of benzofurans via vinyl cations (Sonoda, Kobayashi, & Taniguchi, 1976). Such reactions are significant in organic chemistry, especially in synthesizing complex organic compounds.
Lignin Degradation
Kawai et al. (2004) examined its role in lignin degradation. They found that oxidation by Trametes versicolor laccase in the presence of mediators leads to various degradation products, suggesting applications in bioremediation and waste processing (Kawai, Iwatsuki, Nakagawa, Inagaki, Hamabe, & Ohashi, 2004).
Biosynthesis Applications
Lou Wenyong (2011) highlighted its application in asymmetric biosynthesis. The enantioselective reduction of 4-methoxyacetophenone to this compound in various reaction systems was studied, emphasizing the impact of ionic liquids and biphasic systems on catalytic performance (Lou Wenyong, 2011).
properties
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNAREYEWGELKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264657 | |
Record name | 4-Ethoxy-3-methoxy-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1048917-96-9 | |
Record name | 4-Ethoxy-3-methoxy-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048917-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-methoxy-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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